molecular formula C18H15NO B8282880 1-(8-Quinolyl)-indan-1-ol

1-(8-Quinolyl)-indan-1-ol

Cat. No.: B8282880
M. Wt: 261.3 g/mol
InChI Key: JYKMHTIWKRIYBN-UHFFFAOYSA-N
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Description

1-(8-Quinolyl)-indan-1-ol is a bicyclic organic compound featuring a hydroxyl-substituted indan ring fused to a quinoline moiety at the 8-position. This structure combines the aromaticity and electron-rich nature of quinoline with the rigid, planar indanol system.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-quinolin-8-yl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C18H15NO/c20-18(11-10-13-5-1-2-8-15(13)18)16-9-3-6-14-7-4-12-19-17(14)16/h1-9,12,20H,10-11H2

InChI Key

JYKMHTIWKRIYBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC=CC4=C3N=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Quinoline-Indole Esters (e.g., Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate)
  • Structure: Features an ester linkage between quinoline and fluoropentyl-substituted indole.
  • Key Differences: The ester group introduces hydrolytic instability compared to the hydroxyl group in 1-(8-Quinolyl)-indan-1-ol. Fluorinated alkyl chains (e.g., 5-fluoropentyl) may enhance lipophilicity and blood-brain barrier penetration .
  • Applications : Likely optimized for neurological targets due to fluorinated side chains.
8-Quinolyl Sulfides (e.g., 8-Quinolyl phenacyl sulfide)
  • Structure: Sulfur atom bridges quinoline and phenacyl/acetonyl groups.
  • Key Differences : Sulfides are less polar than hydroxylated indan derivatives, reducing aqueous solubility. However, sulfur’s electron-rich nature can facilitate metal coordination, useful in catalysis or chelation therapy .
  • Synthesis: Prepared via nucleophilic substitution (e.g., phenacyl chloride + 8-mercaptoquinoline) , contrasting with hydroxylation strategies for this compound.
Triazole-Containing Indoles (e.g., 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol)
  • Structure : Triazole ring linked to indole via an ethyl spacer.
  • Key Differences : Triazole’s stability and hydrogen-bonding capacity may enhance bioavailability compared to the hydroxyl-indan system. Methoxy groups (as in 4-methoxyphenyl) further modulate electronic properties .

Structural Analogues with Modified Backbones

Amino-Substituted Indanols (e.g., Trans-2-(methylamino)indan-1-ol)
  • Structure: Amino group replaces quinoline at the indan position.
  • Key Differences: Amino groups increase basicity, altering pH-dependent solubility.
  • Applications: Amino derivatives may serve as precursors for psychoactive compounds or chiral ligands.
Borinate Derivatives (e.g., 8-Quinolinyl dicyclohexylborinate)
  • Structure: Boron center coordinated to quinoline and cyclohexyl groups.
  • Key Differences: Boron’s electrophilicity enables unique reactivity (e.g., Suzuki-Miyaura coupling). This contrasts with this compound’s hydroxyl group, which is more suited for hydrogen bonding .

Comparative Data Table

Compound Name Core Structure Functional Group Key Properties Potential Applications Reference
This compound Indan-quinoline Hydroxyl High polarity, rigid planar structure Antioxidants, metal chelators N/A
Quinolin-8-yl indole-3-carboxylate Indole-quinoline Ester Lipophilic, hydrolytically unstable Neurological agents
8-Quinolyl phenacyl sulfide Quinoline-sulfide Sulfide Metal-coordinating, low solubility Catalysis, chelation therapy
Triazole-linked indole Indole-triazole Triazole Bioavailable, hydrogen-bonding Ischemia treatment
Trans-2-(methylamino)indan-1-ol Indanol Amino Basic, chiral center Chiral synthesis, pharmacology

Research Implications and Gaps

  • Biological Activity : Structural similarities to antioxidants (e.g., triazole-indoles ) hint at possible therapeutic uses, but empirical studies are absent in the provided evidence.
  • Physicochemical Properties : Hydroxyl vs. sulfide/ester functional groups critically impact solubility and bioavailability, warranting comparative pharmacokinetic studies.

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